(2Z)-1-(4-Methoxyphenyl)-3-[(4-nitrophenyl)amino]prop-2-EN-1-one
Overview
Description
(2Z)-1-(4-Methoxyphenyl)-3-[(4-nitrophenyl)amino]prop-2-EN-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(4-Methoxyphenyl)-3-[(4-nitrophenyl)amino]prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as ionic liquids or metal-organic frameworks can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-(4-Methoxyphenyl)-3-[(4-nitrophenyl)amino]prop-2-EN-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Quinones with modified electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Various substituted chalcones with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-1-(4-Methoxyphenyl)-3-[(4-nitrophenyl)amino]prop-2-EN-1-one is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of pyrazolines, isoxazoles, and other nitrogen-containing heterocycles.
Biology
In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. The presence of the nitro group and the α,β-unsaturated carbonyl system makes it a candidate for interacting with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s ability to inhibit certain enzymes and its interaction with cellular targets are of particular interest.
Industry
In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. It is also investigated for its potential use in organic electronics.
Mechanism of Action
The mechanism of action of (2Z)-1-(4-Methoxyphenyl)-3-[(4-nitrophenyl)amino]prop-2-EN-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The nitro group can undergo bioreduction to form reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the nitro group, making it less reactive in certain biological contexts.
(2Z)-1-(4-Hydroxyphenyl)-3-[(4-nitrophenyl)amino]prop-2-EN-1-one: Contains a hydroxy group instead of a methoxy group, which can alter its solubility and reactivity.
(2Z)-1-(4-Methoxyphenyl)-3-[(4-chlorophenyl)amino]prop-2-EN-1-one: Contains a chloro group instead of a nitro group, affecting its electronic properties and reactivity.
Uniqueness
The presence of both the methoxy and nitro groups in (2Z)-1-(4-Methoxyphenyl)-3-[(4-nitrophenyl)amino]prop-2-EN-1-one makes it unique in terms of its electronic properties and reactivity
Properties
IUPAC Name |
(Z)-1-(4-methoxyphenyl)-3-(4-nitroanilino)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-22-15-8-2-12(3-9-15)16(19)10-11-17-13-4-6-14(7-5-13)18(20)21/h2-11,17H,1H3/b11-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYNSFMQKBUWQQ-KHPPLWFESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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